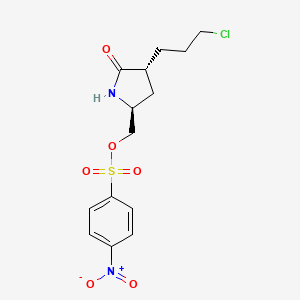

((2S,4R)-4-(3-chloropropyl)-5-oxopyrrolidin-2-yl)methyl 4-nitrobenzenesulfonate

Description

This compound is a stereochemically defined pyrrolidinone derivative bearing a 3-chloropropyl substituent at the 4-position and a 4-nitrobenzenesulfonate ester group at the 2-methyl position. Its molecular framework combines a five-membered lactam ring (pyrrolidinone) with a sulfonate ester moiety, making it a reactive intermediate in medicinal chemistry, particularly in prodrug design or covalent inhibitor synthesis. The stereochemistry (2S,4R) is critical for its biological activity, as it influences binding affinity to target enzymes or receptors.

Properties

IUPAC Name |

[(2S,4R)-4-(3-chloropropyl)-5-oxopyrrolidin-2-yl]methyl 4-nitrobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O6S/c15-7-1-2-10-8-11(16-14(10)18)9-23-24(21,22)13-5-3-12(4-6-13)17(19)20/h3-6,10-11H,1-2,7-9H2,(H,16,18)/t10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNCXDHRLIPZPJ-MNOVXSKESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C(=O)N[C@@H]1COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2S,4R)-4-(3-chloropropyl)-5-oxopyrrolidin-2-yl)methyl 4-nitrobenzenesulfonate typically involves multiple steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the Chloropropyl Group: This step often involves the use of chlorinating agents under controlled conditions to ensure selective substitution.

Formation of the Nitrobenzenesulfonate Ester: This is typically done by reacting the intermediate with 4-nitrobenzenesulfonyl chloride in the presence of a base to form the ester linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the chloropropyl group, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

Oxidation Products: Various alcohols and carboxylic acids.

Reduction Products: Amines.

Substitution Products: Compounds with new functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

Biology:

Biological Probes: Due to its functional groups, it can be used in the design of probes for biological studies.

Medicine:

Drug Development: The compound’s structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry:

Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ((2S,4R)-4-(3-chloropropyl)-5-oxopyrrolidin-2-yl)methyl 4-nitrobenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the chloropropyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 3-Chloropropyl Substituents

The 3-chloropropyl group is a shared feature in several pharmacologically relevant compounds. For example:

- 1-(3-Chloropropyl)-4-(chlorophenyl)piperazine (USP Nefazodone Related Compound A RS): This piperazine derivative contains a 3-chloropropyl chain but lacks the pyrrolidinone core and sulfonate ester. Its primary application is as a reference standard in analytical testing, highlighting the importance of chloropropyl groups in stability studies .

| Property | Target Compound | 1-(3-Chloropropyl)-4-(chlorophenyl)piperazine |

|---|---|---|

| Core Structure | Pyrrolidinone ring | Piperazine ring |

| Functional Groups | 4-Nitrobenzenesulfonate ester, 3-chloropropyl | 3-Chloropropyl, chlorophenyl |

| Molecular Weight (g/mol) | ~370.8 (estimated) | 273.20 |

| Reactivity | High (sulfonate ester as leaving group) | Moderate (alkylation via chloropropyl) |

| Applications | Prodrug intermediates, covalent inhibitors | Analytical reference standard |

Sulfonate Esters vs. Sulfonamides

The target compound’s 4-nitrobenzenesulfonate ester distinguishes it from sulfonamide-based analogues, such as those in (e.g., N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide ). Key differences include:

- Reactivity : Sulfonate esters (target compound) are more electrophilic and prone to hydrolysis or nucleophilic displacement than sulfonamides, which exhibit greater stability due to the resonance-stabilized S–N bond .

- Biological Activity : Sulfonamides are often enzyme inhibitors (e.g., carbonic anhydrase), whereas sulfonate esters may act as prodrugs or covalent modifiers.

Heterocyclic Ring Systems

- Pyrrolidinone vs. This impacts solubility and target binding .

- Electron-Withdrawing Groups : The 4-nitro group in the target compound enhances the sulfonate’s leaving ability compared to electron-donating groups (e.g., methoxy in compounds), which stabilize sulfonamides .

Biological Activity

((2S,4R)-4-(3-chloropropyl)-5-oxopyrrolidin-2-yl)methyl 4-nitrobenzenesulfonate is a complex organic compound with potential applications in medicinal chemistry and biological research. Its structure features a pyrrolidine ring, a chloropropyl group, and a nitrobenzenesulfonate moiety, which contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on diverse research sources.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C14H17ClN2O6S

- Molecular Weight : 376.81 g/mol

- CAS Number : 1013937-94-4

The presence of functional groups such as the nitro and sulfonate groups plays a crucial role in its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through covalent bonding. The nitro group can participate in redox reactions, while the chloropropyl side chain may form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity. This mechanism is similar to that observed in other sulfonate esters used as alkylating agents in biochemical studies.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by modifying active site residues through methylation or alkylation. For example, studies have demonstrated its effectiveness in methylating histidine residues in enzymes such as chloramphenicol acetyltransferase and L-threonine dehydrogenase, leading to a loss of enzymatic activity .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of nitrobenzenesulfonates possess antimicrobial properties. The structural characteristics of this compound may enhance its efficacy against certain bacterial strains .

- Potential Drug Development : Due to its unique structure, this compound is being explored for drug development targeting specific biological pathways. Its ability to act as a biological probe makes it valuable for studying enzyme functions and interactions within cellular systems .

Case Studies

Several case studies highlight the biological activity of similar compounds:

Synthesis and Industrial Applications

The synthesis of this compound involves multiple steps including the formation of the pyrrolidine ring and subsequent introduction of functional groups through selective reactions . Its industrial applications extend beyond pharmaceuticals into material science where it can be utilized in developing new polymers or coatings with specific properties.

Q & A

Q. How can this compound serve as a precursor for targeted protein degradation (e.g., PROTACs)?

- Methodology :

- Linker design : Attach the nitrobenzenesulfonate to a E3 ligase ligand (e.g., thalidomide or VHL ligand) via a polyethylene glycol (PEG) spacer.

- Bioorthogonal chemistry : Use click chemistry (CuAAC or SPAAC) to conjugate the warhead to a target-binding moiety.

- Cellular assays : Validate degradation efficiency in HEK293T cells via Western blot (target protein) and immunofluorescence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.